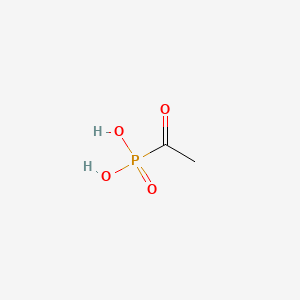
Acetylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylphosphonic acid, also known as phosphonic acid, acetyl-, is an organophosphorus compound with the molecular formula C2H5O4P. It is characterized by the presence of a phosphonic acid group bonded to an acetyl group. This compound is a white crystalline solid at room temperature and is known for its stability and solubility in water. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: Acetylphosphonic acid can be synthesized through several methods. One common method involves the acylation of phosphonic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
H3PO3+CH3COCl→CH3C(O)PO3H2+HCl
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetyl chloride and phosphonic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions: Acetylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphinic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Phosphinic acid.
Substitution: Various substituted phosphonic acids
科学的研究の応用
Acetylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as analogs of biological molecules.
Industry: this compound is used in the production of corrosion inhibitors, chelating agents, and as a component in polymer synthesis
作用機序
The mechanism of action of acetylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the structure of natural substrates. The acetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other phosphonic acid derivatives, which are known to inhibit enzymes involved in metabolic pathways .
類似化合物との比較
Phosphonic acid: The parent compound of acetylphosphonic acid, lacking the acetyl group.
Methylphosphonic acid: Similar structure but with a methyl group instead of an acetyl group.
Ethylphosphonic acid: Contains an ethyl group in place of the acetyl group.
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
CAS番号 |
6881-54-5 |
|---|---|
分子式 |
C2H5O4P |
分子量 |
124.03 g/mol |
IUPAC名 |
acetylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c1-2(3)7(4,5)6/h1H3,(H2,4,5,6) |
InChIキー |
TYVWLCJTWHVKRD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


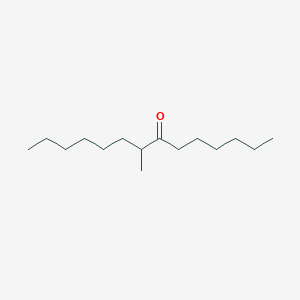
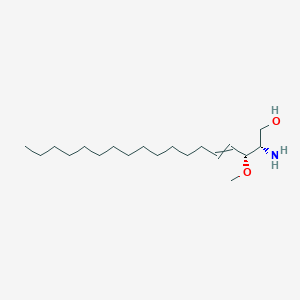
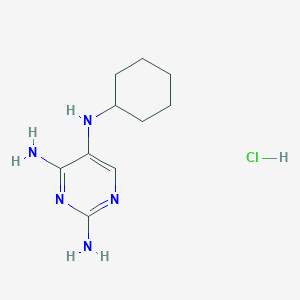
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
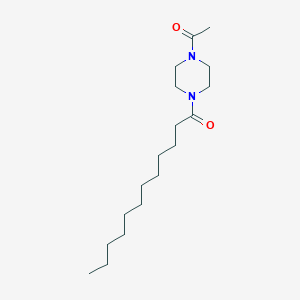
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

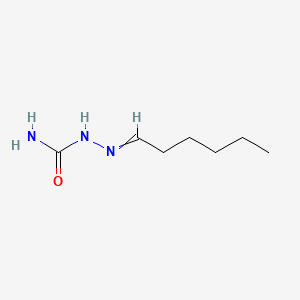
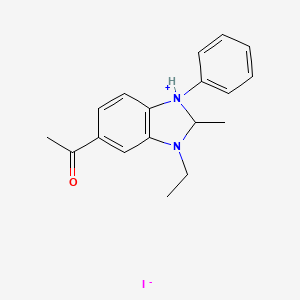
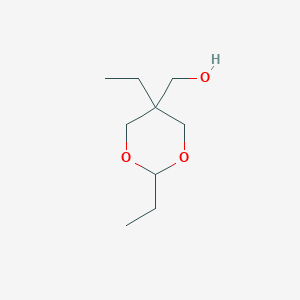
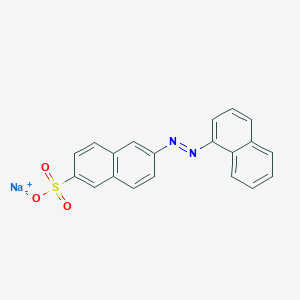
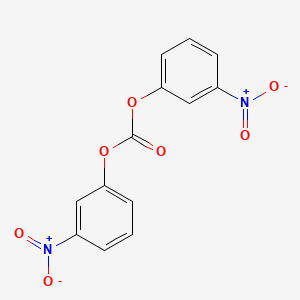
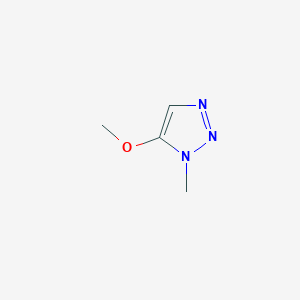
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
